molecular formula C18H28N2O6P2 B4329268 DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE

DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE

Cat. No.: B4329268
M. Wt: 430.4 g/mol
InChI Key: OJJGGCUOOMVDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a complex organophosphorus compound It features a quinoxaline core, which is a nitrogen-containing heterocyclic structure, linked to two phosphonate groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE typically involves the reaction of quinoxaline derivatives with phosphonate reagents. One common method is the Michaelis-Arbuzov reaction, where a quinoxaline derivative reacts with triethyl phosphite under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) can undergo various chemical reactions, including:

    Oxidation: The phosphonate groups can be oxidized to form phosphonic acids.

    Reduction: The quinoxaline core can be reduced under specific conditions.

    Substitution: The methylene bridges can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the methylene bridges.

Major Products Formed

    Oxidation: Phosphonic acids and quinoxaline derivatives.

    Reduction: Reduced quinoxaline compounds.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the quinoxaline core.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with nucleic acids or proteins, while the phosphonate groups can chelate metal ions, influencing various biochemical pathways. These interactions can lead to inhibition or activation of specific biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl methylene bis(phosphonate): Similar structure but lacks the quinoxaline core.

    Bis(allylic-α-aminophosphonates): Contains phosphonate groups but with different linking structures.

    Diethyl ((diphenylphosphoryl)methyl)phosphonate: Another bisphosphonate with different substituents.

Uniqueness

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is unique due to its quinoxaline core, which imparts distinct biological and chemical properties. This core structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2,3-bis(diethoxyphosphorylmethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6P2/c1-5-23-27(21,24-6-2)13-17-18(14-28(22,25-7-3)26-8-4)20-16-12-10-9-11-15(16)19-17/h9-12H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJGGCUOOMVDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2N=C1CP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE
Reactant of Route 2
Reactant of Route 2
DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE
Reactant of Route 3
Reactant of Route 3
DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE
Reactant of Route 4
Reactant of Route 4
DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE
Reactant of Route 5
Reactant of Route 5
DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE
Reactant of Route 6
Reactant of Route 6
DIETHYL ({3-[(DIETHOXYPHOSPHORYL)METHYL]QUINOXALIN-2-YL}METHYL)PHOSPHONATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.